Unveiling the Natural Sources of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide
Unveiling the Natural Sources of 7-Xylosyl-10-deacetyltaxol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of 7-Xylosyl-10-deacetyltaxol B, a significant taxoid compound with potential applications in oncological research. This document details the plant origins of the molecule, quantitative data on its abundance, and a detailed experimental protocol for its extraction and isolation.
Natural Provenance of 7-Xylosyl-10-deacetyltaxol B
7-Xylosyl-10-deacetyltaxol B is a naturally occurring derivative of paclitaxel, predominantly found in various species of the yew tree, belonging to the genus Taxus. These evergreen conifers have been a rich source of a diverse array of taxane (B156437) diterpenoids, which are of significant interest to the pharmaceutical industry for their cytotoxic properties.
The primary plant sources identified for 7-Xylosyl-10-deacetyltaxol B include:
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Taxus brevifolia (Pacific Yew): The bark and needles of the Pacific Yew are known to contain this compound[1][2].
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Taxus cuspidata (Japanese Yew): This species is another notable source of 7-Xylosyl-10-deacetyltaxol B[3].
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Taxus chinensis (Chinese Yew): Research has demonstrated the presence of 7-Xylosyl-10-deacetyltaxol B in the needles of the Chinese Yew.
The concentration of this taxoid can vary depending on the specific species, the part of the plant utilized (bark or needles), geographical location, and the time of harvest.
Quantitative Analysis of 7-Xylosyl-10-deacetyltaxol B in Natural Sources
The abundance of 7-Xylosyl-10-deacetyltaxol B in its natural sources can fluctuate significantly. The following table summarizes the available quantitative data from scientific literature.
| Plant Species | Plant Part | Compound Name in Study | Reported Yield/Content | Reference |
| Taxus spp. | Dried Stem Bark | 7-β-xylosyl-10-deacetyltaxol | Up to 0.5% | |
| Taxus brevifolia | Bark | 10-deacetyltaxol-7-xyloside | 0.06-0.1% | |
| Taxus chinensis | Needles | 7-xylosyl-10-deacetyltaxol | 13.17% in purified product (77.32% recovery) | [4][5] |
Experimental Protocol: Extraction and Isolation from Taxus chinensis Needles
This section outlines a detailed methodology for the extraction and isolation of 7-Xylosyl-10-deacetyltaxol B from the needles of Taxus chinensis, based on established chromatographic techniques.
1. Preparation of Plant Material:
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Freshly collected needles of Taxus chinensis are air-dried in the shade to a constant weight.
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The dried needles are then ground into a fine powder to increase the surface area for efficient extraction.
2. Solvent Extraction:
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The powdered plant material is subjected to exhaustive extraction with methanol (B129727) at room temperature.
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The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
3. Chromatographic Purification using Macroporous Resin:
This protocol utilizes AB-8 macroporous resin for the separation and enrichment of taxoids.
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Column Preparation: An appropriate size glass column is packed with pre-treated AB-8 macroporous resin.
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Adsorption: The crude methanolic extract is dissolved in an appropriate solvent and loaded onto the prepared column.
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Elution: A stepwise gradient elution is performed as follows:
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Wash: The column is first washed with 30% aqueous ethanol (B145695) to remove impurities.
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Elution of 7-xylosyl-10-deacetyltaxol: The target compound is eluted using 45% aqueous ethanol[4][5].
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The flow rate is maintained at a constant, optimized speed (e.g., 6 RV/h)[4][5].
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Fraction Collection: Fractions are collected and monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
4. Further Purification by Preparative HPLC (Optional):
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For obtaining a highly purified sample of 7-Xylosyl-10-deacetyltaxol B, the enriched fractions from the macroporous resin chromatography can be subjected to preparative reversed-phase HPLC.
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A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
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The fractions containing the pure compound are collected, and the solvent is removed under vacuum.
5. Characterization:
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The identity and purity of the isolated 7-Xylosyl-10-deacetyltaxol B are confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Workflow for Extraction and Isolation
The following diagram illustrates the general workflow for the extraction and isolation of 7-Xylosyl-10-deacetyltaxol B from Taxus species.
Caption: General workflow for the extraction and isolation of 7-Xylosyl-10-deacetyltaxol B.
References
- 1. mdpi.com [mdpi.com]
- 2. 7-Xylosyl-10-deacetyltaxol B | 90332-64-2 | QDA33264 [biosynth.com]
- 3. 7-Xylosyl-10-deacetyltaxol B | CAS#:90332-64-2 | Chemsrc [chemsrc.com]
- 4. Preparative separation and enrichment of four taxoids from Taxus chinensis needles extracts by macroporous resin column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
